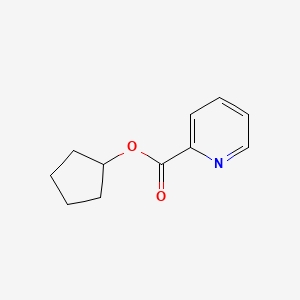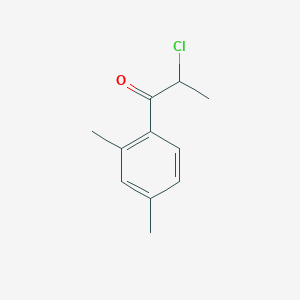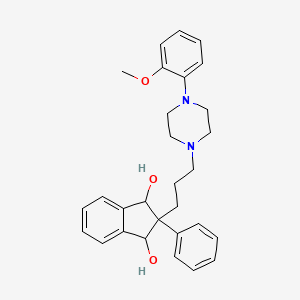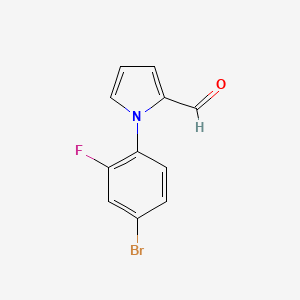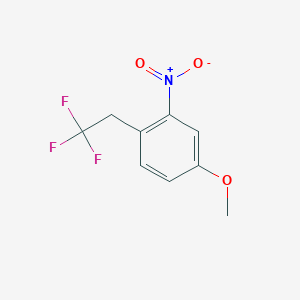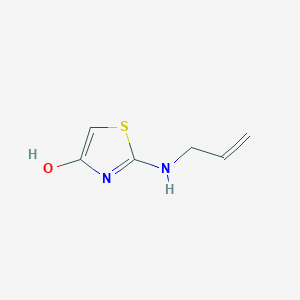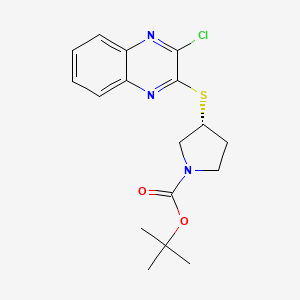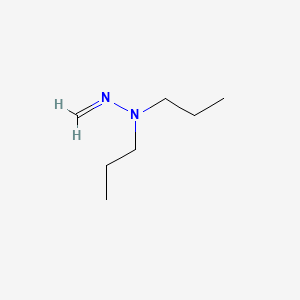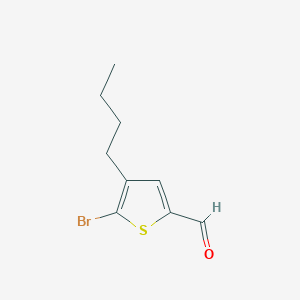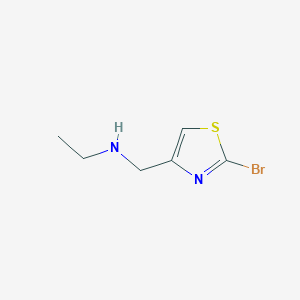
N-((2-bromothiazol-4-yl)methyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-bromothiazol-4-yl)methyl)ethanamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position of the thiazole ring and an ethanamine group attached to the fourth position via a methyl bridge. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-bromothiazol-4-yl)methyl)ethanamine typically involves the bromination of a thiazole precursor followed by the introduction of the ethanamine group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromothiazole. This intermediate is then reacted with formaldehyde and ethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-((2-bromothiazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The ethanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include N-((2-aminothiazol-4-yl)methyl)ethanamine, N-((2-thiolthiazol-4-yl)methyl)ethanamine, etc.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the thiazole ring or the ethanamine group.
科学研究应用
N-((2-bromothiazol-4-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of N-((2-bromothiazol-4-yl)methyl)ethanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the thiazole ring can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The ethanamine group can also play a role in modulating the compound’s activity and selectivity.
相似化合物的比较
Similar Compounds
(2-Bromothiazol-4-yl)methanol hydrochloride: Similar structure but with a hydroxyl group instead of an ethanamine group.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Contains a triazole ring instead of a thiazole ring.
Uniqueness
N-((2-bromothiazol-4-yl)methyl)ethanamine is unique due to the combination of the bromothiazole moiety and the ethanamine group. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the ethanamine group provides additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C6H9BrN2S |
|---|---|
分子量 |
221.12 g/mol |
IUPAC 名称 |
N-[(2-bromo-1,3-thiazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C6H9BrN2S/c1-2-8-3-5-4-10-6(7)9-5/h4,8H,2-3H2,1H3 |
InChI 键 |
AFHPMRGYLGFCQZ-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1=CSC(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)
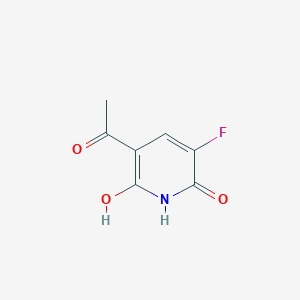

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)

